Z-L-Threonine N-hydroxysuccinimide ester
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Description
Z-L-Threonine N-hydroxysuccinimide ester is a chemical compound with the molecular formula C16H18N2O7 . It is also known by the synonym Z-L-Thr-OSu .
Molecular Structure Analysis
The molecular structure of Z-L-Threonine N-hydroxysuccinimide ester consists of 16 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . The IUPAC name for this compound is benzyl (1S,2R)-1- { [ (2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-2-hydroxypropylcarbamate .Chemical Reactions Analysis
N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, are known to be versatile reactivity-based probes. They can map the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .Physical And Chemical Properties Analysis
Z-L-Threonine N-hydroxysuccinimide ester is a white powder with a melting point of 97-101°C . It has a molecular weight of 350.33 . The compound should be stored at 0-8°C .Future Directions
The use of N-hydroxysuccinimide esters, such as Z-L-Threonine N-hydroxysuccinimide ester, as reactivity-based probes for mapping proteome-wide ligandable hotspots is a promising area of research . These compounds could potentially be used to identify previously unknown druggable hotspots in proteins, enabling new strategies for drug discovery .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRUMKJVGFNAZ-YGRLFVJLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679835 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-L-Threonine N-hydroxysuccinimide ester | |
CAS RN |
76401-90-6 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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